molecular formula C18H15Cl2NO B1359525 (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-63-1

(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1359525
CAS No.: 898764-63-1
M. Wt: 332.2 g/mol
InChI Key: JHCPRQSMPISZFW-UHFFFAOYSA-N
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Description

The compound “(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of pyrrole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of pyrrole derivatives involves several steps. The process begins with the dissolution of 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is then added to the reaction mixture and stirred for several hours at room temperature. The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Wang et al. (2015) explored the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, providing insights into the structural characteristics of similar compounds (Wang et al., 2015).

Biological Activities

  • Research by Kaur and Kumar (2018) focused on the synthesis of pyrrole derivatives using a one-pot method, indicating the potential biological applications of similar compounds (Kaur & Kumar, 2018).

Antimicrobial and Antifungal Properties

  • Ali et al. (2007) synthesized derivatives with antiviral activities, highlighting the potential antimicrobial and antifungal applications of related chemical structures (Ali, Shaharyar, & Clercq, 2007).

Molecular Docking and Quantum Chemical Studies

  • Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure and spectroscopic analysis of a related molecule, emphasizing the importance of such studies in understanding the chemical behavior and interactions of similar compounds (Sivakumar et al., 2021).

Synthesis Techniques

  • The research by Swarnkar et al. (2014) on microwave-assisted synthesis of biologically active derivatives underscores innovative synthesis techniques that could be applied to similar chemical entities (Swarnkar, Ameta, & Vyas, 2014).

Biochemical Analysis

Biochemical Properties

(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular functions and metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of GSK-3 by this compound can lead to changes in the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of GSK-3, competing with ATP and preventing the enzyme from phosphorylating its substrates . This inhibition of GSK-3 activity can lead to changes in gene expression, as the enzyme is involved in the regulation of transcription factors and other proteins that control gene expression. Additionally, this compound may interact with other biomolecules, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of GSK-3 and other enzymes, potentially leading to cumulative effects on cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular functions without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of GSK-3 affects glycogen metabolism, leading to changes in glycogen synthesis and breakdown . Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in lipid and protein metabolism, further affecting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell. The localization of this compound can affect its interactions with target enzymes and other biomolecules, thereby modulating its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins, or to the nucleus, where it can influence gene expression and other nuclear processes. The subcellular localization of the compound can determine its accessibility to target biomolecules and its overall biological activity.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCPRQSMPISZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643049
Record name (2,3-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-63-1
Record name Methanone, (2,3-dichlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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